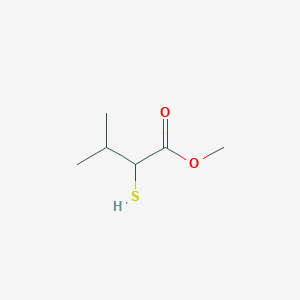

Methyl 3-methyl-2-sulfanylbutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-methyl-2-sulfanylbutanoate, also known as MMSB, is a chemical compound with the molecular formula C7H14O2S. It is a colorless liquid with a fruity odor and is commonly used in the synthesis of various organic compounds. MMSB has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

Mode of Action

Methyl 3-methyl-2-sulfanylbutanoate is a type of sulfonate ester . Sulfonate esters are known to be biological alkylating agents, meaning they can transfer an alkyl group to other molecules . The alkyl-oxygen bonds in these esters undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This suggests that Methyl 3-methyl-2-sulfanylbutanoate may interact with its targets through alkylation.

Advantages and Limitations for Lab Experiments

Methyl 3-methyl-2-sulfanylbutanoate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Moreover, it is stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, Methyl 3-methyl-2-sulfanylbutanoate has certain limitations as well. It is highly reactive and can react with other compounds in the body, leading to the formation of potentially toxic byproducts. Moreover, Methyl 3-methyl-2-sulfanylbutanoate has a relatively short half-life in the body, which may limit its therapeutic potential.

Future Directions

There are several future directions for research on Methyl 3-methyl-2-sulfanylbutanoate. One area of interest is the development of Methyl 3-methyl-2-sulfanylbutanoate-based drugs for the treatment of various diseases, such as cancer and Alzheimer's disease. Another area of interest is the investigation of the mechanism of action of Methyl 3-methyl-2-sulfanylbutanoate, which may provide insights into its therapeutic potential. Moreover, future research may focus on the optimization of the synthesis method of Methyl 3-methyl-2-sulfanylbutanoate to improve its yield and purity. Finally, the safety and toxicity of Methyl 3-methyl-2-sulfanylbutanoate need to be thoroughly investigated before it can be used in clinical settings.

Conclusion:

In conclusion, Methyl 3-methyl-2-sulfanylbutanoate is a chemical compound with significant potential for drug discovery and development. It possesses various biochemical and physiological effects and has been shown to have antitumor, antimicrobial, and anti-inflammatory properties. However, further research is needed to fully understand its mechanism of action and to optimize its synthesis method. Methyl 3-methyl-2-sulfanylbutanoate has several advantages for lab experiments, but also has certain limitations that need to be addressed. Overall, Methyl 3-methyl-2-sulfanylbutanoate is a promising compound that warrants further investigation.

Synthesis Methods

Methyl 3-methyl-2-sulfanylbutanoate can be synthesized by the reaction of 3-methyl-2-butanone with hydrogen sulfide gas in the presence of a catalyst. The reaction takes place at room temperature and atmospheric pressure, and the yield of Methyl 3-methyl-2-sulfanylbutanoate is typically around 80%. The chemical structure of Methyl 3-methyl-2-sulfanylbutanoate can be confirmed using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.

Scientific Research Applications

Methyl 3-methyl-2-sulfanylbutanoate has been extensively studied for its potential applications in drug discovery and development. It has been shown to possess antitumor, antimicrobial, and anti-inflammatory properties. Methyl 3-methyl-2-sulfanylbutanoate has also been investigated for its ability to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Moreover, Methyl 3-methyl-2-sulfanylbutanoate has been used as a starting material in the synthesis of various pharmaceuticals, such as antihypertensive and anticonvulsant agents.

properties

IUPAC Name |

methyl 3-methyl-2-sulfanylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-4(2)5(9)6(7)8-3/h4-5,9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBYXSZGPCPKNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-methyl-2-sulfanylbutanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2946082.png)

![N-(4-ethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2946083.png)

![2-({2-Nitro-4-[(2,4,5-trichlorophenoxy)methyl]phenyl}sulfanyl)-1,3-benzothiazole](/img/structure/B2946086.png)

![N-(3,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2946088.png)

![2-chloro-1-{2,5-dimethyl-1-[3-(methylsulfanyl)phenyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2946090.png)